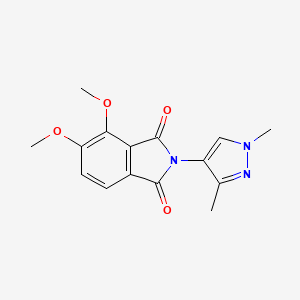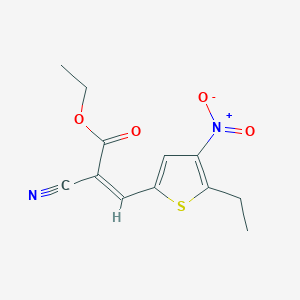![molecular formula C16H13ClFN3O2 B10956374 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide](/img/structure/B10956374.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and various substituents including chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with 1,3-diketones . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves coupling the pyrazole and furan rings with the appropriate substituents under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.
Imidazoles: Another class of heterocyclic compounds with similar synthetic routes and applications.
Hydrazine-Coupled Pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClFN3O2 |
|---|---|
Molecular Weight |
333.74 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClFN3O2/c1-10-2-4-13(18)14(6-10)20-16(22)15-5-3-12(23-15)9-21-8-11(17)7-19-21/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
SZLYMGJKVWLMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10956305.png)

![4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956316.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B10956325.png)
![5-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956328.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10956332.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10956335.png)


![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10956351.png)
![N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B10956359.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10956360.png)
![Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone](/img/structure/B10956367.png)
![(5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956379.png)
